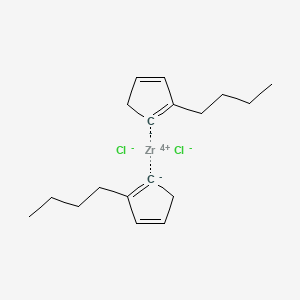
3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) is a chemical compound with the molecular formula C20H44N4Na3O16S4. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its buffering capacity, making it valuable in biological and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) typically involves the reaction of piperazine with 2-hydroxypropane-1-sulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified to achieve the desired purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydroxylated compounds .
科学的研究の応用
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: The compound is employed in biological assays and experiments to provide a stable pH environment for enzymatic reactions and cell cultures.
Medicine: It is used in pharmaceutical formulations to enhance the stability and efficacy of drugs.
作用機序
The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) primarily involves its buffering capacity. The compound can donate or accept protons to maintain a stable pH in various environments. This property is crucial in biological systems where pH fluctuations can affect enzymatic activity and cellular functions .
類似化合物との比較
Similar Compounds
- Piperazine-N,N’-bis(2-hydroxypropanesulfonic acid) disodium salt
- Piperazine-N,N’-bis(2-hydroxypropanesulfonic acid) dihydrate
Uniqueness
Compared to similar compounds, 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) offers a higher buffering capacity and stability under various conditions. Its unique molecular structure allows it to perform effectively in a wide range of applications, making it a preferred choice in many scientific and industrial settings .
特性
分子式 |
C20H44N4Na3O16S4 |
|---|---|
分子量 |
793.8 g/mol |
InChI |
InChI=1S/2C10H22N2O8S2.3Na/c2*13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;;/h2*9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);;; |
InChIキー |
MAOJFINLIAUPQQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na].[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




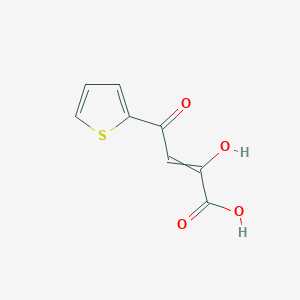
![2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)

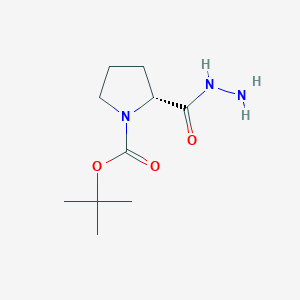
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
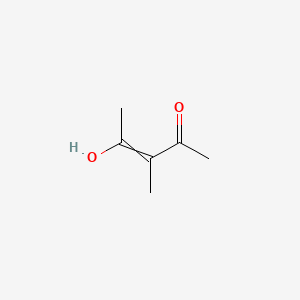
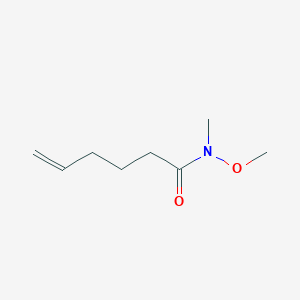
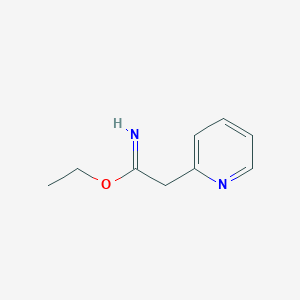

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
